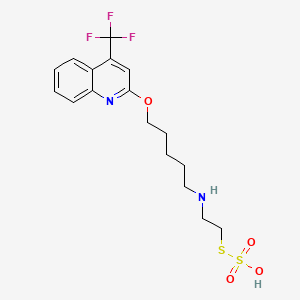

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Description

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a synthetic organic compound featuring a quinoline core substituted with a trifluoromethyl group at position 2. The quinoline moiety is linked via an oxygen atom to a pentyl chain, which is further connected to an aminoethyl-thiosulfate group. The thiosulfate group may enhance solubility or serve as a prodrug moiety for targeted delivery.

Properties

CAS No. |

41287-34-7 |

|---|---|

Molecular Formula |

C17H21F3N2O4S2 |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

2-[5-(2-sulfosulfanylethylamino)pentoxy]-4-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C17H21F3N2O4S2/c18-17(19,20)14-12-16(22-15-7-3-2-6-13(14)15)26-10-5-1-4-8-21-9-11-27-28(23,24)25/h2-3,6-7,12,21H,1,4-5,8-11H2,(H,23,24,25) |

InChI Key |

RWWBYAZXVYCRQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OCCCCCNCCSS(=O)(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring is first functionalized with a trifluoromethyl group, followed by the introduction of a pentyl chain through a series of substitution reactions. The final step involves the attachment of the thiosulfate group to the aminoethyl side chain under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiosulfate group to thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring and the aminoethyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The applications of S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate are not explicitly detailed within the provided search results. However, the available data does offer some insight into its chemical properties and related compounds, which may suggest potential research applications.

Chemical Information

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has the molecular formula and the CID number 218774 . This compound is also known as Ethanethiol, 2-(5-(4-(trifluoromethyl)-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) . One supplier is listed as having S-[2-[[5-[[4-(trifluoromethyl)-2-quinolinyl]oxy]pentyl]amino]ethyl] ester, with a molecular weight of 438.480 g/mol .

Potential Research Directions

Given the limited information, research into the applications of S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate could explore the following areas:

- Drug Discovery : The presence of trifluoromethyl and quinoline groups suggests potential applications in medicinal chemistry . Quinoline derivatives are common structural motifs in various drugs with antimalarial, antibacterial, and anticancer activities .

- NMDA Receptor Modulation: Research into KYN metabolites has gained significant attention in neurobiology, particularly through their modulation of NMDA receptors . Further investigation into the therapeutic potential of enhancing KYNA’s effects, either by modulating its levels or developing synthetic analogs for use in clinical interventions, could be explored .

- Neuroprotection and Neurotoxicity: Comparisons between KYNA and QUIN have surfaced, with KYNA functioning as an NMDA receptor antagonist, offering protection against neurological damage, while QUIN acts as an NMDA receptor agonist, promoting harmful processes . Research into how manipulating KYNA and QUIN levels could be used to mitigate the effects of neurological disorders could be explored .

- Antioxidant/Pro-oxidant Properties: Research could be done to determine whether S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has either pro-oxidant or antioxidant properties .

Mechanism of Action

The mechanism of action of S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with nucleic acids and proteins, while the thiosulfate group can undergo redox reactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally distinct compounds in the literature. Below is an analysis of key differences and similarities based on (tetrahydropyran derivatives) and (thiazole/imidazolidinone derivatives):

Key Observations:

Core Structure: The target compound’s quinoline core differs significantly from the tetrahydropyran () and thiazole/imidazolidinone () scaffolds. Quinoline derivatives are often prioritized for antimalarial or kinase inhibition, whereas tetrahydropyran derivatives may exhibit antiviral or anti-inflammatory activity .

Functional Groups: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity, a feature absent in ’s compounds.

Yields varied (37–81%) depending on substituent complexity .

Biological Implications :

- Styryl (Compound 16) and decenyl (Compound 18) groups in improve membrane permeability, while the thiosulfate in the target compound could act as a prodrug or enhance aqueous solubility .

Research Findings and Limitations

- Evidence Gaps: No data on the target compound’s synthesis, bioactivity, or pharmacokinetics are provided. Comparisons rely on extrapolation from structurally unrelated compounds.

- Functional Group Impact : The trifluoromethyl-thiosulfate combination in the target compound is unique; its electronic and steric effects warrant further study.

Biological Activity

S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, drawing on diverse sources to provide comprehensive insights into its effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is characterized by the presence of a trifluoromethyl group attached to a quinoline derivative, which is known for its biological activity. The compound's chemical formula is , with a molecular weight of 438.5 g/mol .

Research indicates that compounds containing thiosulfate groups can modulate various biological pathways. The proposed mechanisms include:

- Antioxidant Activity : Thiosulfate compounds have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Inflammation Modulation : Some studies suggest that these compounds may influence inflammatory pathways, possibly providing therapeutic benefits in conditions characterized by excessive inflammation .

- Cell Signaling : The interaction of the compound with cellular signaling pathways may lead to altered gene expression and cellular responses, particularly in cancer cells .

Anticancer Properties

Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds similar to S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Toxicological Assessments

Toxicity evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxicity at higher concentrations or prolonged exposure .

Study 1: Antioxidant Effects

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several thiosulfate derivatives. S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate was included in the analysis, demonstrating significant free radical scavenging activity compared to standard antioxidants .

Study 2: Inhibition of Tumor Growth

In vivo experiments conducted on mice bearing tumor xenografts showed that treatment with S-2-((5-(4-Trifluoromethyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.